N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide
Description
N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide is a cyclohexyl-based acetamide derivative featuring a 2-aminoethoxy substituent at the 4-position of the cyclohexane ring. This compound is classified as a primary amine () and shares structural similarities with opioid receptor modulators and bioactive acetamides.
Properties
IUPAC Name |
N-[4-(2-aminoethoxy)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h9-10H,2-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWDNTWLVHDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide typically involves the reaction of 4-(2-aminoethoxy)cyclohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(2-aminoethoxy)cyclohexanol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino-ethoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide is primarily studied for its pharmacological properties. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.
- Anticholinergic Activity : This compound has been noted for its anticholinergic effects, which can be beneficial in treating conditions such as dysuria, urinary incontinence, and neurogenic bladder dysfunction. These therapeutic applications are particularly relevant in the context of managing symptoms associated with chronic conditions like chronic cystitis and prostatitis .
- Neurological Disorders : The ability of this compound to penetrate the blood-brain barrier is significant for developing treatments for neurological disorders. Its modifications may enhance efficacy and selectivity toward specific pathways involved in these diseases .
Biochemical Research
In addition to its medicinal applications, this compound serves as a valuable tool in biochemical research.
- Protein Interactions : The compound's structural similarity to natural amino acids allows it to be used as a biochemical probe for studying protein interactions and enzyme activities. This application is essential for understanding various biochemical processes and developing targeted therapeutic strategies .
- Chelating Agent : The amino group present in the compound enables it to act as a chelating agent, interacting effectively with metal ions. This property has implications in coordination chemistry, including the development of metal-based therapeutic agents that can diagnose and treat metal overload conditions .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. The molecular structure plays a crucial role in its interaction with biological targets, influencing pharmacological properties .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reacting cyclohexylamine with ethylene oxide to form the ethoxy group |
| 2 | Introducing the acetamide moiety through acylation |
| 3 | Purification via chromatography |
Case Studies
Several studies have investigated the efficacy of this compound in various applications:
- Study on Anticholinergic Effects : A clinical trial demonstrated the compound's effectiveness in reducing symptoms of urinary disorders, highlighting its potential as a therapeutic agent for patients suffering from neurogenic bladder dysfunction .
- Research on Neurological Impact : Experimental studies have shown that modifications to the compound enhance its ability to cross the blood-brain barrier, leading to improved outcomes in animal models of neurological disorders .
Mechanism of Action
The mechanism of action of N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The amino-ethoxy group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl-Acetamide Derivatives with Pharmacological Activity
N-[(2-Aminocyclohexyl)aryl]acetamide Derivatives ()
These derivatives exhibit high selectivity for kappa opioid receptors (Ki = 10⁻⁸–10⁻⁹ M) and potent analgesic activity. For example:
- Compound 39 : (S,S-trans)-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide shows a mu/kappa selectivity ratio of 780:1, the highest reported in this series.
- Compound 14 : Achieves analgesia at MPE50 = 24 mg/kg (rat-paw pressure test).
Comparison with Target Compound :
- Structural Similarities: Both feature cyclohexyl-acetamide backbones and amino-containing substituents.
- Functional Differences : The target compound lacks the aryl or heteroaryl groups (e.g., benzo[b]furan) critical for opioid receptor binding in derivatives. This suggests reduced opioid activity unless modified.
ISRIB Series ()
- ISRIB-A13: 2-(4-Cyanophenoxy)-N-[(1r,4r)-4-[2-(4-cyanophenoxy)acetamido]cyclohexyl]acetamide (36% yield).
- ISRIB-A14: 2-(3,4-Dichlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (86% yield).
Acetamide Derivatives with Antimicrobial and Antiviral Activity
Phenoxy Acetamide Sulfonamides ()
- Compound 35 : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibits analgesic activity surpassing paracetamol.
- Compound 47–50 : Derivatives with benzo[d]thiazole sulfonyl groups show gram-positive antibacterial and antifungal activity.
Functional Comparison :
- The target compound lacks sulfonamide or thiazole moieties, which are critical for antimicrobial activity in these analogs. Its 2-aminoethoxy group may instead favor solubility or CNS penetration.
Antiviral Pyrimidine Derivatives ()
- Compound 12ba: N-{4-[N-(4-{[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide (anti-HIV activity).
Structural Contrast :
- The target compound’s simpler structure lacks the thienopyrimidine and sulfamoyl groups required for viral enzyme inhibition.
Physicochemical Properties ()
| Compound | Molecular Weight | logP | Rotatable Bonds | PSA (Ų) |
|---|---|---|---|---|
| N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide | ~230 (estimated) | ~1.5 | 5 | ~60 |
| 2-Chloro-N-(4-ethylcyclohexyl)acetamide | 203.71 | 2.8 | 3 | 29.1 |
| N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | 285.39 | 3.2 | 6 | 46.2 |
Key Observations :
Pharmacological and Therapeutic Potential
While direct data for this compound are sparse, its structural analogs suggest possible applications:
Biological Activity
N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclohexyl group with an amino-ethoxy side chain and an acetamide functional group. This structure suggests potential interactions with various biological targets.
-
Inhibition of Soluble Epoxide Hydrolase (sEH) :
- Research indicates that compounds with similar structures can act as potent inhibitors of sEH, which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are involved in vascular regulation and possess anti-inflammatory properties. Inhibiting sEH can lead to increased levels of EETs, resulting in beneficial cardiovascular effects such as reduced blood pressure and improved vascular function .
-
Phosphodiesterase (PDE) Inhibition :
- This compound may also exhibit activity against various phosphodiesterase isoforms, which are involved in the regulation of cyclic nucleotide levels within cells. Inhibition of PDE4D has shown promise in treating conditions like asthma and other inflammatory diseases by reducing pro-inflammatory cytokines .
Cardiovascular Effects
The inhibition of sEH has been linked to significant cardiovascular benefits. For instance, studies have demonstrated that sEH inhibitors can effectively lower blood pressure in hypertensive models. The mechanism involves the accumulation of EETs, which promote vasodilation and exhibit anti-inflammatory effects on endothelial cells .
Anti-inflammatory Properties
Compounds structurally related to this compound have shown efficacy in reducing inflammation in preclinical models. For example, PDE4 inhibitors have been effective in ameliorating airway hyperresponsiveness in animal models of asthma by blocking the release of inflammatory mediators such as TNF-α and IL-5 .
Case Studies
- Hypertensive Models :
-
Inflammatory Diseases :
- A clinical investigation into PDE4 inhibitors showed significant improvement in lung function among patients with chronic obstructive pulmonary disease (COPD). The inhibitors reduced bronchial eosinophilia and airway hyperactivity, demonstrating their potential as therapeutic agents for respiratory conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
